4-[4-(4-fluorophenyl)-2-(4-methylsulfonylphenyl)-1H-imidazol-5-yl]pyridine
Overview
Description
“4-[4-(4-fluorophenyl)-2-(4-methylsulfonylphenyl)-1H-imidazol-5-yl]pyridine” is a member of imidazoles . It is also known by other names such as CAY10571, SB 203580, Sulfone, and others . The molecular formula of this compound is C21H16FN3O2S .
Synthesis Analysis
There are several methodologies for the introduction of various bio-relevant functional groups to pyridine . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been reported .
Molecular Structure Analysis
The molecular structure of “4-[4-(4-fluorophenyl)-2-(4-methylsulfonylphenyl)-1H-imidazol-5-yl]pyridine” consists of a benzofuran and fluorophenyl ring systems . The InChI of the compound is InChI=1S/C21H16FN3O2S/c1-28(26,27)18-8-4-16(5-9-18)21-24-19(14-2-6-17(22)7-3-14)20(25-21)15-10-12-23-13-11-15/h2-13H,1H3,(H,24,25)
.
Chemical Reactions Analysis
The compound is a cell permeable, reversible, and ATP-competitive sulfone analog of the p38 MAP kinase inhibitor .
Physical And Chemical Properties Analysis
The molecular weight of “4-[4-(4-fluorophenyl)-2-(4-methylsulfonylphenyl)-1H-imidazol-5-yl]pyridine” is 393.4 g/mol . The compound has a XLogP3-AA value of 3.3 .
Scientific Research Applications
Molecular Conformation and Hydrogen Bonding
Compounds similar to 4-[4-(4-fluorophenyl)-2-(4-methylsulfonylphenyl)-1H-imidazol-5-yl]pyridine have been studied for their molecular conformations and hydrogen bonding patterns. For instance, 1-(4-fluorophenyl)-5-methylsulfonyl-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine shows distinct conformational structures and hydrogen bonding, which are crucial for understanding the chemical and physical properties of such compounds (Sagar et al., 2017).
Synthesis and Reactivity
Research on the synthesis of imidazo[4,5-d]pyridines from substituted imidazoles and acyl or sulfonyl acetonitriles provides insights into the reactivity and potential applications of these compounds in various fields, including medicinal chemistry (Zaki & Proença, 2007).
Crystal Structure Analysis
The study of the crystal structure of similar compounds, such as 4-[5-(4-Fluorophenyl)-1H-imidazol-4-yl]pyridine, provides valuable information on the molecular geometry and potential applications in materials science and drug design (Koch et al., 2009).
Metabolic Stability and Kinase Inhibition
Research into the metabolic stability of 2-alkylsulfanylimidazoles and their transformation into more stable 2-alkylimidazole derivatives, which are potential p38α mitogen-activated protein kinase inhibitors, suggests applications in the development of new pharmaceuticals (Heider et al., 2017).
Anticancer Potential
Novel pyridine-thiazole hybrid molecules, incorporating elements similar to 4-[4-(4-fluorophenyl)-2-(4-methylsulfonylphenyl)-1H-imidazol-5-yl]pyridine, have shown high antiproliferative activity against various cancer cell lines, suggesting their potential as anticancer agents (Ivasechko et al., 2022).
properties
IUPAC Name |
4-[4-(4-fluorophenyl)-2-(4-methylsulfonylphenyl)-1H-imidazol-5-yl]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O2S/c1-28(26,27)18-8-4-16(5-9-18)21-24-19(14-2-6-17(22)7-3-14)20(25-21)15-10-12-23-13-11-15/h2-13H,1H3,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEOVWJYINDYNSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=NC=C3)C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20425014 | |
Record name | SB 203580, Sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20425014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(4-fluorophenyl)-2-(4-methylsulfonylphenyl)-1H-imidazol-5-yl]pyridine | |
CAS RN |
152121-46-5 | |
Record name | SB 203580, Sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20425014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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